molecular formula C12H8ClFO2 B6374042 5-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol CAS No. 1261945-82-7

5-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol

Cat. No.: B6374042
CAS No.: 1261945-82-7
M. Wt: 238.64 g/mol
InChI Key: UWKRKOMIFGJEIW-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol is an organic compound characterized by the presence of both chlorine and fluorine atoms attached to a phenolic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol typically involves the halogenation of a phenolic precursor. One common method involves the reaction of 3-hydroxyacetophenone with tert-butyl hypochlorite in chloroform at 15°C under subdued light conditions . Another method includes the use of N-chloro-succinimide in acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar halogenation reactions with optimized conditions for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove halogen atoms.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dehalogenated phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets. For instance, it can act as an agonist for metabotropic glutamate receptor 5 (mGluR5), mimicking the effects of the natural neurotransmitter glutamate. This interaction triggers a cascade of cellular events, affecting neuronal activity, gene expression, and synaptic plasticity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-(2-chloro-5-hydroxyphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO2/c13-10-3-2-8(15)6-9(10)7-1-4-11(14)12(16)5-7/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKRKOMIFGJEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684334
Record name 6'-Chloro-4-fluoro[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-82-7
Record name [1,1′-Biphenyl]-3,3′-diol, 6′-chloro-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261945-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6'-Chloro-4-fluoro[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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